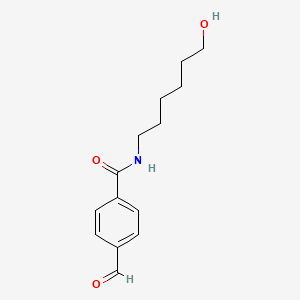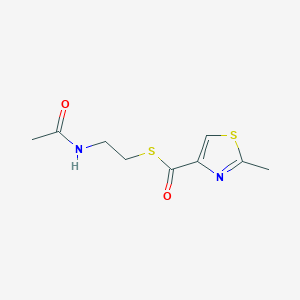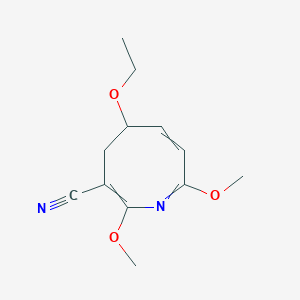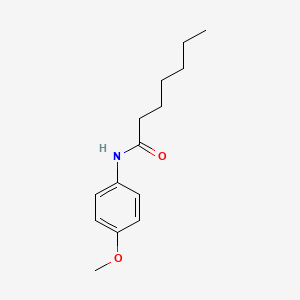![molecular formula C19H30Si B14243863 Trimethyl[(4-octylphenyl)ethynyl]silane CAS No. 340038-96-2](/img/structure/B14243863.png)
Trimethyl[(4-octylphenyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(4-octylphenyl)ethynyl]silane is an organosilicon compound with the molecular formula C19H30Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-octylphenyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-octylphenyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 4-octylphenylacetylene under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(4-octylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Tetrabutylammonium fluoride is a typical reagent for desilylation reactions.
Major Products Formed
Oxidation: Formation of 4-octylphenyl ketones or carboxylic acids.
Reduction: Formation of 4-octylphenyl alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl[(4-octylphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Trimethyl[(4-octylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groupsThe molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar structure but with a phenyl group instead of a 4-octylphenyl group.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilyl group without any additional substituents.
Uniqueness
Trimethyl[(4-octylphenyl)ethynyl]silane is unique due to the presence of the 4-octylphenyl group, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .
Propriétés
Numéro CAS |
340038-96-2 |
|---|---|
Formule moléculaire |
C19H30Si |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
trimethyl-[2-(4-octylphenyl)ethynyl]silane |
InChI |
InChI=1S/C19H30Si/c1-5-6-7-8-9-10-11-18-12-14-19(15-13-18)16-17-20(2,3)4/h12-15H,5-11H2,1-4H3 |
Clé InChI |
NOTAEPPLSIFUGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



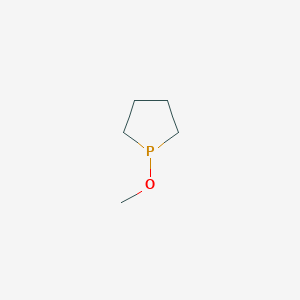
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)
![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)

![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
